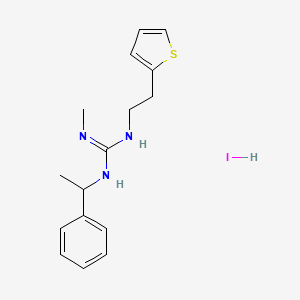![molecular formula C17H17N3O4S2 B7682270 N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide, commonly known as CSF-1R inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mechanism of Action
CSF-1R inhibitor works by binding to the CSF-1R and inhibiting its activity. This leads to a reduction in the number of immune cells, such as macrophages and monocytes, in the tumor microenvironment. This reduction in immune cells can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
CSF-1R inhibitor has been shown to have several biochemical and physiological effects. It can reduce the number of immune cells in the tumor microenvironment, leading to a decrease in tumor growth and metastasis. It can also reduce the production of cytokines, which are involved in the regulation of immune cell function. Additionally, CSF-1R inhibitor has been shown to increase the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
The advantages of using CSF-1R inhibitor in lab experiments include its specificity for the CSF-1R, its ability to reduce the number of immune cells in the tumor microenvironment, and its potential to increase the effectiveness of other cancer treatments. However, there are also limitations to using CSF-1R inhibitor in lab experiments. These include its potential toxicity to normal cells, its limited availability, and its high cost.
Future Directions
There are several future directions for the study of CSF-1R inhibitor. One direction is to further investigate its potential therapeutic applications in different types of cancer. Another direction is to develop more efficient synthesis methods to increase the availability of the compound. Additionally, future studies could focus on identifying potential biomarkers that could be used to predict the response to CSF-1R inhibitor treatment. Finally, studies could investigate the potential for combination therapies using CSF-1R inhibitor and other cancer treatments.
In conclusion, CSF-1R inhibitor is a promising chemical compound with potential therapeutic applications in cancer treatment. Its ability to inhibit the activity of the CSF-1R and reduce the number of immune cells in the tumor microenvironment make it an attractive target for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of CSF-1R inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-bromo-4-cyanobenzyl chloride, which is reacted with sodium thiolate to form the intermediate product. This intermediate is then reacted with 5-(cyclopropylsulfamoyl)furan-2-carboxylic acid to form the final product, CSF-1R inhibitor.
Scientific Research Applications
CSF-1R inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the colony-stimulating factor 1 receptor (CSF-1R), which is involved in the regulation of immune cell function. CSF-1R inhibitor has been studied in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma, and has shown promising results in reducing tumor growth and metastasis.
properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-10-3-11-25-15-5-2-1-4-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-6-7-12/h1-2,4-5,8-9,12,20H,3,6-7,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGWZSZFDHACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)
![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)